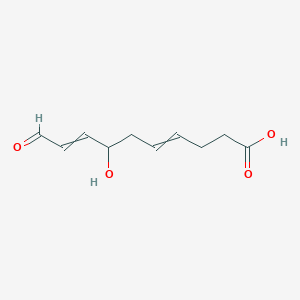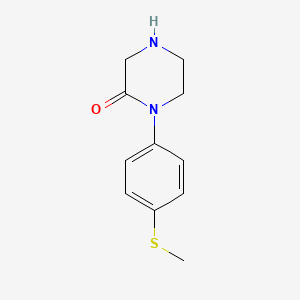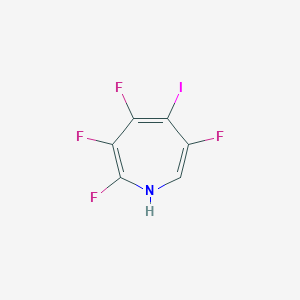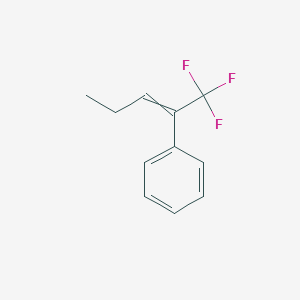![molecular formula C16H13N3S B14194376 N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine CAS No. 917986-00-6](/img/structure/B14194376.png)
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is a heterocyclic compound that features a unique fusion of indole and thiazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamides in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, which is then further reacted with thioamides to form the thiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted indole derivatives .
Applications De Recherche Scientifique
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, have similar structural features and biological significance.
Uniqueness
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is unique due to its specific fusion of indole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
917986-00-6 |
|---|---|
Formule moléculaire |
C16H13N3S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-phenyl-4,5-dihydro-[1,3]thiazino[5,6-b]indol-2-amine |
InChI |
InChI=1S/C16H13N3S/c1-2-6-11(7-3-1)18-16-17-10-14-15(20-16)12-8-4-5-9-13(12)19-14/h1-9,19H,10H2,(H,17,18) |
Clé InChI |
PVZMQKWBGBLSIY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3N2)SC(=N1)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)




![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)

![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
